molecular formula C5H12N2O B572552 2-(Methylamino)butanamide CAS No. 1218229-30-1

2-(Methylamino)butanamide

Cat. No.: B572552
CAS No.: 1218229-30-1
M. Wt: 116.164
InChI Key: BKAZZDOUYHGNDR-UHFFFAOYSA-N
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Description

2-(Methylamino)butanamide is an organic compound with the molecular formula C5H12N2O It is a derivative of butanamide, where a methylamino group is attached to the second carbon of the butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)butanamide can be achieved through several methods. One common approach involves the reaction of 2-butanone with methylamine, followed by the reduction of the resulting imine to form the desired amide. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-butanone in the presence of methylamine. This method offers a scalable and efficient route to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylamino)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can yield primary amines or alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Oximes, nitriles

    Reduction: Primary amines, alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

2-(Methylamino)butanamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The exact pathways and molecular targets involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

    2-Aminobutanamide: Similar in structure but lacks the methyl group on the amino nitrogen.

    N-Methylbutanamide: Similar but with the methyl group attached to the nitrogen of the amide group.

    Butanamide: The parent compound without any substitutions.

Uniqueness: 2-(Methylamino)butanamide is unique due to the presence of both a methylamino group and an amide group, which confer distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biological Activity

2-(Methylamino)butanamide, also known as (S)-2-(Methylamino)butanamide hydrochloride, is a chemical compound with significant biological activity. Its unique structural characteristics, including a methylamino group attached to a butanamide backbone, contribute to its potential applications in pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

  • Molecular Formula : C₅H₁₃ClN₂O
  • Molecular Weight : 152.62 g/mol
  • Structure : The compound features a butanamide structure with a methylamino substitution, enhancing its solubility and stability in aqueous environments.

This compound exhibits various mechanisms of action that influence its biological activity:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This action affects metabolic pathways and cellular processes.
  • Signal Transduction Modulation : It may interact with molecular targets involved in signal transduction pathways, influencing cellular responses and functions.
  • Neurotransmitter Interaction : Preliminary studies suggest potential interactions with neurotransmitter receptors, which could have implications for its use in treating neurological disorders.

Biological Activity and Applications

The biological activity of this compound has been investigated in various contexts:

1. Pharmacological Potential

Research indicates that this compound may serve as a lead for developing new therapeutic agents. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting metabolic disorders or neuropharmacological applications.

2. Case Studies

Several studies have highlighted the biological effects of this compound:

  • Study on Cancer Cell Lines : A study examining the effects of this compound on MCF-7 breast cancer cells demonstrated alterations in gene expression related to cell proliferation and oxidative stress pathways. This suggests potential anti-cancer properties .
  • Metabolomic Analysis : In metabolomic studies involving xenobiotic mixtures, this compound was shown to influence metabolic pathways significantly, indicating its role in modulating cellular responses to environmental toxins .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-(Methylamino)butanamideC₅H₁₃ClN₂OContains a propyl group instead of butyl
N,N-DimethylbutanamideC₇H₁₅NFeatures two methyl groups on nitrogen
2-AminobutanamideC₄H₉N₂OLacks the methyl group on nitrogen

This table illustrates how the presence of specific functional groups in this compound contributes to its distinct biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(methylamino)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-3-4(7-2)5(6)8/h4,7H,3H2,1-2H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAZZDOUYHGNDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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